REACTION_SMILES
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[BH3:20].[CH2:23]1[O:24][CH2:25][CH2:26][CH2:27]1.[CH3:21][OH:22].[O:15]1[CH2:16][CH2:17][CH2:18][CH2:19]1.[OH:1][c:2]1[cH:3][c:4]([C:11]([F:12])([F:13])[F:14])[c:5]([C:6](=[O:7])[OH:8])[cH:9][cH:10]1>>[OH:1][c:2]1[cH:3][c:4]([C:11]([F:12])([F:13])[F:14])[c:5]([CH2:6][OH:7])[cH:9][cH:10]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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B
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)c1ccc(O)cc1C(F)(F)F
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Name
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Type
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product
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Smiles
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OCc1ccc(O)cc1C(F)(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |